![molecular formula C19H19NO5 B4196183 methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate](/img/structure/B4196183.png)
methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate
Overview
Description
Methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of tetrahydroquinoline, which is a heterocyclic organic compound with a broad range of biological activities.
Mechanism of Action
The mechanism of action of methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and proteins, such as topoisomerase II, histone deacetylase, and protein kinase C. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate has been shown to have a broad range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate in lab experiments is its broad range of biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several future directions for the research on methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for increased availability and accessibility.
Scientific Research Applications
Methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a broad range of biological activities, including anticancer, antifungal, and antibacterial properties. It has also been found to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 4-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-16-8-14-13(9-18(21)20-15(14)10-17(16)24-2)11-4-6-12(7-5-11)19(22)25-3/h4-8,10,13H,9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKVSIKTQCXMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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